4-Aminobiphenyl (4-ABP) is a compound that has been extensively studied due to its significant role as an etiological agent in human bladder cancer. The compound and its metabolites have the ability to form DNA adducts, which can induce mutations in the p53 gene, a common occurrence in bladder cancer cases1. The understanding of 4-ABP's mechanism of action and its broader applications is critical for developing strategies to mitigate its carcinogenic effects and explore its potential uses in various fields.
The primary application of 4-ABP research is in the field of cancer, where understanding its role in carcinogenesis can lead to better prevention and treatment strategies. The identification of 4-ABP's DNA binding spectrum in the p53 gene provides molecular evidence linking the compound to bladder cancer, which can be used to develop targeted therapies1. Additionally, the study of 4-ABP's impact on DNA repair mechanisms offers insights into how carcinogens can influence genetic stability and may lead to novel approaches to enhance DNA repair in cancer cells4.
In pharmacology and toxicology, the research on 4-ABP contributes to the understanding of how carcinogens are metabolized and the pathways through which they exert their harmful effects. For instance, the identification of the route of action of 3:2′-dimethyl-4-aminobiphenyl, a derivative of 4-ABP, in the induction of intestinal neoplasia in rats provides valuable information on how similar compounds might be metabolized and the importance of fecal contact with intestinal mucosa in carcinogenesis2.
The synthesis and characterization of 4-aminophenol derivatives, which are structurally related to 4-ABP, have shown potential in antimicrobial and antidiabetic activities. These derivatives have been evaluated for their interactions with human DNA, suggesting their potential as anticancer agents5. Such studies pave the way for the design and development of new drugs that can target specific DNA interactions.
Research on compounds structurally similar to 4-ABP has also contributed to the understanding of enzyme inhibition. For example, the study of amino-(3,4-dihydroxyphenyl)methyl phosphonic acid, a phosphonic analog of a compound related to 4-ABP, has revealed its role in inhibiting tyrosinase, an enzyme involved in melanin synthesis. This has implications for the treatment of conditions related to melanin overproduction6.
4-Amino-4'-methylbiphenyl, with the molecular formula and a molecular weight of 183.25 g/mol, is classified as an aromatic amine. It is structurally related to 4-aminobiphenyl, which has been implicated in carcinogenesis, particularly concerning bladder cancer due to its ability to form DNA adducts through metabolic activation. The compound is categorized under hazardous substances with irritant properties, as indicated by its GHS hazard classification.
The synthesis of 4-amino-4'-methylbiphenyl can be achieved through several methods:
The molecular structure of 4-amino-4'-methylbiphenyl features two phenyl rings connected by a single bond, with an amino group (-NH2) and a methyl group (-CH3) attached to one of the phenyl rings. The structural characteristics include:
4-Amino-4'-methylbiphenyl participates in various chemical reactions:
The mechanism of action for 4-amino-4'-methylbiphenyl primarily relates to its role as a potential carcinogen:
The physical and chemical properties of 4-amino-4'-methylbiphenyl include:
4-Amino-4'-methylbiphenyl finds applications in various fields:
The compound 4-amino-4'-methylbiphenyl belongs to the class of substituted biphenyls characterized by amino and methyl functional groups at para positions on opposing phenyl rings. Its systematic IUPAC name is [1,1'-biphenyl]-4-amine with a methyl substituent at the 4' position, formally designated as 4'-methyl-[1,1'-biphenyl]-4-amine. This nomenclature specifies the unambiguous positions of both substituents relative to the interannular bond [2] [4]. The molecular formula is C~13~H~13~N, corresponding to a molecular weight of 183.25 g/mol [2].
The canonical SMILES representation CC1=CC=CC=C1C2=CC=C(N)C=C2 encodes the connectivity: a methyl group linked to one aromatic ring (position 1') and an amino group attached to the opposing ring (position 4). The InChIKey QBYQOTZDHUGJAZ-UHFFFAOYSA-N provides a unique identifier for computational and database applications [2]. The molecular backbone consists of two benzene rings connected by a central C–C bond, with substituents adopting a para alignment. This configuration minimizes steric repulsion while allowing maximal electronic conjugation between the amino group’s lone pair and the biphenyl π-system [1] [3].
Property | Value |
---|---|
IUPAC Name | 4'-methyl-[1,1'-biphenyl]-4-amine |
Molecular Formula | C~13~H~13~N |
Molecular Weight | 183.25 g/mol |
Canonical SMILES | CC1=CC=CC=C1C2=CC=C(N)C=C2 |
InChIKey | QBYQOTZDHUGJAZ-UHFFFAOYSA-N |
Single-crystal X-ray diffraction studies of closely related biphenyl derivatives reveal that the unsubstituted biphenyl core exhibits near-coplanarity, with inter-ring torsion angles typically ranging between 0° and 30° depending on crystallization conditions and substituent effects [1] [3]. For example, the crystal structure of methyl 4′-amino-3′,5′-diisopropyl-[1,1′-biphenyl]-4-carboxylate (a sterically hindered analog) crystallizes in the monoclinic space group P2~1~/n with unit cell parameters a = 16.873(4) Å, b = 6.2095(16) Å, c = 16.992(4) Å, and β = 100.775(4)° [3]. This indicates moderate deviation from planarity due to ortho-isopropyl groups.
In contrast, 4-aminoantipyrine derivatives lacking ortho substituents—such as 4-aminoantipyrine (AA) itself—crystallize in hexagonal (P6~5~) or monoclinic (P2~1~/c) systems with significantly smaller deviations from coplanarity. Key bond parameters include:
The biphenyl bond length in AA derivatives aligns with values reported for 4-methylbiphenyl structures, confirming partial double-bond character due to conjugation. Hydrogen bonding significantly influences packing; amino groups form N–H···O/N interactions that stabilize specific conformations. For instance, N–H···O bonds in AA derivatives range from 2.02–2.89 Å, creating chains or sheets that lock ring coplanarity [1].
Bond Parameter | Experimental (Å) | DFT/B3LYP/6-31G(d) (Å) |
---|---|---|
C(biphenyl)–C(biphenyl) | 1.484 | 1.472 |
C(aromatic)–NH~2~ | 1.365–1.394 | 1.387 |
C(aromatic)–CH~3~ | 1.459 | 1.472 |
The para-amino group (–NH~2~) exhibits strong electron-donating resonance effects, reducing the biphenyl system’s band gap and redistributing electron density toward the substituted ring. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level on analogous compounds show:
Molecular electrostatic potential (MEP) maps reveal a negative potential region (ca. -45 kcal/mol) at the amino group, designating it as a nucleophilic site. Conversely, the methyl group at the 4' position exerts a weak inductive electron-donating effect (+I effect) but lacks resonance contributions. This stabilizes adjacent C–H bonds without significantly perturbing ring electronics. Sterically, the methyl group increases the dihedral angle between rings by ~2–5° compared to unsubstituted biphenyl due to repulsion between the methyl hydrogens and ortho hydrogens on the adjacent ring [1] [3].
Vibrational spectroscopy (FT-IR) of amino/methyl-biphenyls shows key modes attributable to substituents:
The position of substituents critically governs biphenyl conformation and electronic properties. Comparative crystallographic and computational analyses reveal:
Compound | Inter-ring Dihedral Angle (°) | HOMO-LUMO Gap (eV) | Key Steric Feature |
---|---|---|---|
4-Amino-4'-methylbiphenyl | 0–10 | 3.4 | Minimal ring distortion |
4-Amino-2'-methylbiphenyl | 35–40 | 3.8 | Ortho-methyl repulsion |
4-Amino-3',5'-diisopropylbiphenyl | >45 | 4.2 | Severe ortho-isopropyl hindrance |
Electronic effects also vary: The 4-amino-4'-methyl isomer exhibits the strongest N→ring resonance, lowering oxidation potential by ~150 mV compared to ortho-methyl analogs. Nuclear magnetic resonance (NMR) chemical shifts further reflect these differences; the amino group’s proton resonance appears at δ 6.5–6.7 ppm in 4,4'-isomers but shifts upfield (δ 5.8–6.0 ppm) in ortho-substituted derivatives due to reduced conjugation [1] [3].
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